molecular formula C3H5FO4S B2570047 Methyl 2-(fluorosulfonyl)acetate CAS No. 41505-91-3

Methyl 2-(fluorosulfonyl)acetate

Cat. No.: B2570047
CAS No.: 41505-91-3
M. Wt: 156.13
InChI Key: FZXBSVQEXGORTN-UHFFFAOYSA-N
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Description

Methyl 2-(fluorosulfonyl)acetate is a chemical compound with the molecular formula C3H3F3O4S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is a clear, colorless to yellow liquid with a density of 1.509 g/mL at 25°C and a boiling point of 117-118°C .

Preparation Methods

Methyl 2-(fluorosulfonyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of tetrafluoroethylene-β-sultone with methanol in a single step . This reaction is typically carried out under nitrogen protection to prevent unwanted side reactions. The reaction conditions include heating the mixture to 90°C and stirring for 20 hours. The product is then extracted using ethyl acetate and recrystallized to obtain pure this compound .

Chemical Reactions Analysis

Methyl 2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkyl halides, aryl iodides, and bromides. The major products formed from these reactions are trifluoromethylated and perfluoroalkylated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-fluorosulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXBSVQEXGORTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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